S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphorothioate
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Overview
Description
S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphorothioate: is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom and two oxygen atoms, along with an aminoethyl group attached to a 2-oxopropyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphorothioate typically involves the reaction of 2-oxopropylamine with dihydrogen phosphorothioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphorothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine derivative.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates are employed under mild conditions.
Major Products:
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted aminoethyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphorothioate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a precursor for the preparation of phosphorothioate esters and amides.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus and sulfur metabolism. It is also used in the development of enzyme inhibitors that target specific phosphatases.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of parasitic infections.
Industry: Industrially, the compound is utilized in the production of flame retardants, plasticizers, and agricultural chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain phosphatases by binding to their active sites, thereby modulating biochemical pathways. The phosphorothioate group plays a crucial role in this interaction, as it can form stable complexes with metal ions and other cofactors involved in enzymatic reactions.
Comparison with Similar Compounds
- S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphate
- S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphonate
- S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphinate
Uniqueness: S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphorothioate is unique due to the presence of the sulfur atom in the phosphorothioate group, which imparts distinct chemical reactivity and biological activity compared to its phosphate, phosphonate, and phosphinate analogs. The sulfur atom enhances the compound’s ability to form stable complexes with metal ions, making it a valuable tool in biochemical and industrial applications.
Properties
CAS No. |
62219-98-1 |
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Molecular Formula |
C5H12NO4PS |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(2-oxopropylamino)ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C5H12NO4PS/c1-5(7)4-6-2-3-12-11(8,9)10/h6H,2-4H2,1H3,(H2,8,9,10) |
InChI Key |
ZZDVRQSZYXJUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNCCSP(=O)(O)O |
Origin of Product |
United States |
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